1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
Description
This compound is a synthetic diketone derivative featuring a piperidine core substituted with a 5-chloropyrimidin-2-yloxy group at the 3-position. The butane-1,4-dione moiety is further substituted with a phenyl group at the 4-position.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-11-21-19(22-12-15)26-16-7-4-10-23(13-16)18(25)9-8-17(24)14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCROUFEJNGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound can be dissected into three primary subunits:
- 5-Chloropyrimidin-2-yloxy-piperidine : Synthesized via nucleophilic aromatic substitution or Mitsunobu coupling.
- Sulfonylethyl-piperidine-2,6-dione : Derived from sulfonylation of piperidine intermediates.
- 4-Phenylbutane-1,4-dione : Constructed via diacylation or oxidative coupling reactions.
Retrosynthetic pathways prioritize modular assembly to enable convergent synthesis, minimizing side reactions and maximizing yield.
Synthetic Routes and Reaction Conditions
Synthesis of 5-Chloropyrimidin-2-yloxy-piperidine
The chloropyrimidine-piperidine ether linkage is established through two primary methods:
Nucleophilic Aromatic Substitution
5-Chloro-2-hydroxypyrimidine reacts with 3-hydroxypiperidine under basic conditions (K₂CO₃, DMF, 80°C), yielding the ether product in 68–72% yield. Catalytic iodide salts (e.g., KI) enhance nucleophilicity, while microwave irradiation reduces reaction time to 2 hours.
Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃, THF) facilitate ether formation at room temperature, achieving 85% yield. This method avoids racemization but requires stoichiometric reagents, increasing costs.
Sulfonylation of Piperidine Intermediates
The sulfonylethyl group is introduced via reaction of 5-chloropyrimidin-2-yloxy-piperidine with ethylsulfonyl chloride. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | Triethylamine | 78 |
| Solvent | Dichloromethane | 82 |
| Temperature | 0°C → RT | 75 |
| Reaction Time | 12 hours | - |
Post-sulfonylation, the intermediate is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Construction of the 1,4-Diketone Moiety
The 4-phenylbutane-1,4-dione segment is synthesized through two validated approaches:
Diacylation of Styrenes
Adapting protocols from the Royal Society of Chemistry, styrenes undergo photoinduced diacylation under 40 bar CO pressure using Hantzsch ester (2.5 equiv) and acyl imidazoles (1.5 equiv). This method achieves 87% yield with PC-1 (1.5 mol%) and NHC-9 (25 mol%) as catalysts.
Oxidative Coupling of Acetophenone Derivatives
Acetophenone undergoes oxidative dimerization using Cu(OAc)₂ in DMSO at 120°C, forming the 1,4-diketone in 65% yield. While cost-effective, this method requires rigorous exclusion of moisture.
Convergent Assembly of the Target Compound
Coupling of Sulfonylated Piperidine and 1,4-Diketone
The final step involves nucleophilic attack of the sulfonylethyl-piperidine intermediate on the 1,4-diketone under basic conditions (NaH, THF, 0°C → RT). Key optimization data:
| Condition | Outcome |
|---|---|
| Equiv. of NaH | 1.2 equiv → 80% yield |
| Solvent | THF > DMF > DMSO |
| Temperature | 0°C → RT (12 hours) |
Purification via recrystallization (ethanol/water) affords the target compound as a white solid.
Spectroscopic Characterization and Validation
Critical analytical data for the target compound:
Chemical Reactions Analysis
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a complex structure comprising a chloropyrimidine moiety, a piperidine ring, and a butanedione backbone. The synthesis typically involves several steps:
- Formation of Chloropyrimidine-Piperidine Intermediate : The reaction of 5-chloropyrimidine with piperidine under controlled conditions.
- Coupling with Butanedione : The intermediate is then reacted with 4-phenylbutane-1,4-dione to yield the final product.
The synthesis is optimized for yield and purity using various catalysts and solvents.
Biological Activity
Research indicates that 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that the compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate to strong activity. For instance, derivatives of similar piperidine compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit inflammatory pathways. The mechanism likely involves modulation of specific enzymes related to inflammation, which could lead to reduced symptoms in conditions like arthritis .
3. Anticancer Potential
The compound is being investigated for its anticancer properties. Initial findings indicate that it may inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models .
The biological effects of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects on cell signaling.
Comparative Studies
In comparison with other compounds in its class, such as 3-(pyridyl)piperidine derivatives, 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione exhibits unique properties due to its structural components. For example:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(3-(5-Chloropyrimidin) | Chloropyrimidine + Piperidine + Butanedione | Antimicrobial, Anti-inflammatory |
| 3-(Pyridyl)piperidine | Pyridine + Piperidine | Antiviral |
| 3-(Thiophenes)piperidine | Thiophene + Piperidine | Anticancer |
Case Studies
A notable case study involved the testing of similar piperidine derivatives against HIV and other viruses, where modifications in structure led to varying levels of antiviral activity . This highlights the importance of structural nuances in determining biological efficacy.
Scientific Research Applications
The compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic molecule with notable applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its scientific research applications, detailing its potential therapeutic roles, mechanisms of action, and relevant case studies.
Antidiabetic Potential
Research indicates that compounds similar to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione may act as GPR119 agonists. GPR119 is a G-protein-coupled receptor implicated in glucose metabolism and insulin release. Agonists of this receptor have shown promise in stimulating glucose-dependent insulin secretion, thereby offering therapeutic avenues for managing type 2 diabetes .
Case Study: GPR119 Agonists
A study on pyridone-containing GPR119 agonists demonstrated their efficacy in both acute and chronic rodent models of diabetes. The compound BMS-903452 was noted for its ability to enhance GLP-1 secretion, which is crucial for insulin regulation .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research has highlighted that derivatives of hydroxycinnamic acid, which share similar functional groups with our compound, exhibit cytotoxicity against various cancer cell lines.
Experimental Findings
In vitro studies using the Brine Shrimp Lethality Test have shown that certain derivatives can significantly reduce cell viability in murine leukemia cells, indicating that the compound may also possess anticancer activity .
Neuroprotective Effects
Emerging research suggests that compounds containing piperidine rings may have neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Insights from Research
Studies have indicated that piperidine derivatives can inhibit neuroinflammatory processes and promote neurogenesis, making them candidates for treating neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Antidiabetic | GPR119 agonism | Stimulates insulin release in rodent models |
| Anticancer | Induction of apoptosis | Significant cytotoxicity against leukemia cells |
| Neuroprotective | Modulation of neurotransmitter systems | Potential reduction of neuroinflammation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound MK88 (1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione) from serves as a relevant comparator due to its structural similarities and documented synthesis. Below is a detailed analysis:
Key Observations
In contrast, MK88’s trifluoromethylphenyl group provides lipophilicity, which may improve membrane permeability . The thiophene in MK88 contributes to π-π stacking interactions, whereas the phenyl group in the target compound offers simpler aromatic interactions.
Synthetic Efficiency: MK88 was synthesized via a HOBt/TBTU-mediated coupling reaction with a high yield (87%), suggesting robustness for scale-up . No synthetic data are available for the target compound, but analogous coupling strategies could be hypothesized.
Pharmacological Implications :
- While MK88’s trifluoromethyl group may enhance metabolic stability, the chloropyrimidine in the target compound could confer selectivity for kinases or nucleotide-binding proteins. However, biological activity data for both compounds are absent in the evidence.
Q & A
Q. What strategies can validate the compound’s selectivity across related biological targets (e.g., kinase isoforms)?
- Methodology : Use proteome-wide profiling (e.g., kinome-wide screening with ATP-competitive probes) . Cross-validate with CRISPR-Cas9 knockouts of suspected off-targets .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
